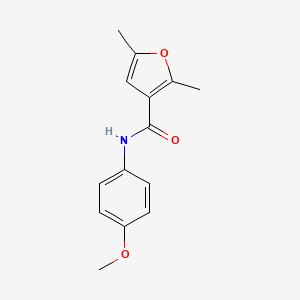

![molecular formula C12H8N2O5S B2828872 7-Nitrodibenzo[b,d]furan-2-sulfonamide CAS No. 632301-17-8](/img/structure/B2828872.png)

7-Nitrodibenzo[b,d]furan-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

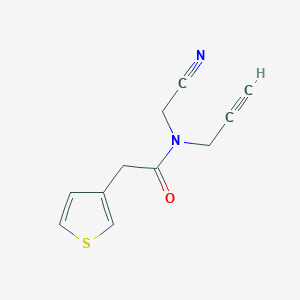

7-Nitrodibenzo[b,d]furan-2-sulfonamide is a chemical compound with the CAS Number: 632301-17-8 . It has a molecular weight of 292.27 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C12H8N2O5S . The InChI code for this compound is 1S/C12H8N2O5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H, (H2,13,17,18) .Aplicaciones Científicas De Investigación

Iodine(III)-mediated Tandem Oxidative Cyclization

Various 3-alkyl-2-nitrobenzo[b]furans, including compounds structurally related to 7-Nitrodibenzo[b,d]furan-2-sulfonamide, were synthesized via hypervalent iodine-induced oxidative cyclization. This method provided an efficient route for functionalizing 2-nitrobenzo[b]furans, which are traditionally challenging to obtain using classical methods (Lu, Zheng, & Liu, 2012).

Synthesis via Perkin Cyclization

A study presented a new course of the Perkin cyclization of certain alkanoic acids, leading to the formation of various compounds including 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. The mechanism of this cyclization was explored, providing insights into the formation of complex structures (Kowalewska & Kwiecień, 2008).

Copper/Silver-mediated Cascade Reactions

Efficient construction of 2-sulfonylbenzo[b]furans from readily available precursors was achieved through a protocol involving CuCl2·2H2O/AgTFA system-mediated reactions. This method facilitated the rapid synthesis of a series of products via a protodecarboxylation/C-S bond formation/C-O bond formation cascade (Li & Liu, 2014).

Sonogashira Cross-coupling and Cyclization

The first synthesis of various nitrobenzo[b]furans, including the 4-, 5-, and 6-nitro variants, was accomplished via Sonogashira cross-coupling of certain iodonitrophenol acetates. These compounds were then subjected to cyclization to form the nitrobenzo[b]furans, marking a significant advancement in the synthesis of these compounds (Dai & Lai, 2002).

Pd/C Mediated Synthesis in Water

An efficient synthesis protocol for 2-alkyl/aryl substituted benzo[b]furans/nitrobenzo[b]furans in water was developed. This method demonstrated tolerance for various functional groups and facilitated the synthesis without the need for phase transfer catalysts or water-soluble phosphine ligands (Pal, Subramanian, & Yeleswarapu, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

7-nitrodibenzofuran-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H,(H2,13,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNUKLINSHPHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

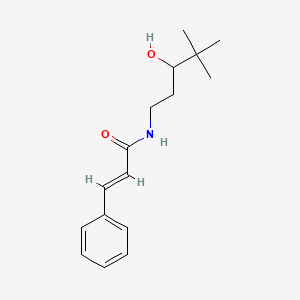

![1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2828794.png)

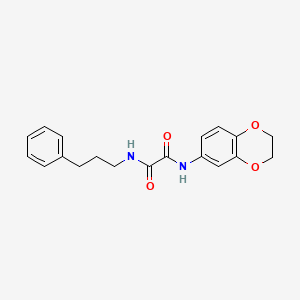

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine](/img/structure/B2828795.png)

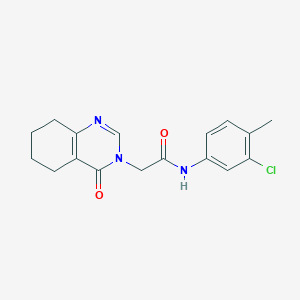

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2828797.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2828800.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828803.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2828807.png)

![N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2828810.png)